molecular formula C17H17N3O B2724486 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one CAS No. 1406392-75-3

2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one

Cat. No. B2724486
CAS RN: 1406392-75-3
M. Wt: 279.343
InChI Key: RPQDFWLDFGGRKB-GFCCVEGCSA-N
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Description

Synthesis Analysis

An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Chemical Reactions Analysis

While specific chemical reactions involving PEAQ are not detailed in the search results, it’s worth noting that quinazolin-4 (3H)-ones, to which PEAQ belongs, can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Scientific Research Applications

Anticancer Applications

  • Synthesis and Anticancer Activity: A study by Noolvi and Patel (2013) highlighted the synthesis of quinazoline derivatives, including a similar structural motif, showing remarkable activity against CNS SNB-75 cancer cell line. By utilizing rational approach and QSAR techniques, these derivatives were identified as potent inhibitors of EGFR-tyrosine kinase, suggesting a promising framework for antitumor agents development (Noolvi & Patel, 2013).

Antimicrobial and Antifungal Properties

  • Antibacterial and Antifungal Activities: Alagarsamy et al. (2007) synthesized novel 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones, demonstrating significant antibacterial and antifungal activities against pathogenic bacteria and fungi. This underscores the potential of quinazolin-4-one derivatives as effective antimicrobial agents (Alagarsamy et al., 2007).

Herbicidal Applications

  • Herbicidal Evaluation: Research conducted by Aibibuli et al. (2012) on 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones revealed high levels of phytotoxicity against model plants, indicating potential as plant hormone inhibitors. These findings open avenues for exploring quinazolin-4-ones as herbicides (Aibibuli et al., 2012).

Antiviral and Anti-TMV Activities

  • Antiviral Activity: A study on the synthesis of fluorine-containing 4-arylaminoquinazolines by Lipunova et al. (2012) explored their antiviral properties, especially against monkeypox and smallpox vaccine viruses. The presence of fluorinated quinazoline derivatives showcased potential in the search for new active substances (Lipunova et al., 2012).

Anti-Tubercular Agents

  • Anti-Tubercular Activity: Nagaladinne, Hindustan, and Nayakanti (2020) synthesized N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked with 1,3-thiazole hybrids, showing potent anti-tubercular activity. Docking studies highlighted their significant interaction with Mycobacterium tuberculosis, suggesting a promising direction for developing new anti-tubercular drugs (Nagaladinne et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one involves the reaction of 2-aminobenzophenone with (1R)-1-phenylethylamine followed by cyclization with formaldehyde.", "Starting Materials": [ "2-aminobenzophenone", "(1R)-1-phenylethylamine", "formaldehyde" ], "Reaction": [ "Step 1: 2-aminobenzophenone is reacted with (1R)-1-phenylethylamine in the presence of a suitable solvent and a catalyst to form the intermediate 2-[[[(1R)-1-phenylethyl]amino]methyl]benzophenone.", "Step 2: The intermediate is then reacted with formaldehyde in the presence of an acid catalyst to form the final product, 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one.", "Step 3: The product is purified by recrystallization or chromatography." ] }

CAS RN

1406392-75-3

Molecular Formula

C17H17N3O

Molecular Weight

279.343

IUPAC Name

2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)/t12-/m1/s1

InChI Key

RPQDFWLDFGGRKB-GFCCVEGCSA-N

SMILES

CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2

solubility

not available

Origin of Product

United States

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